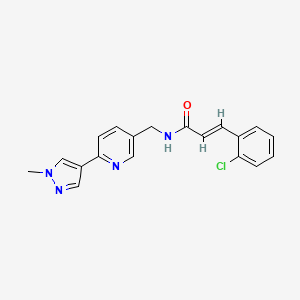

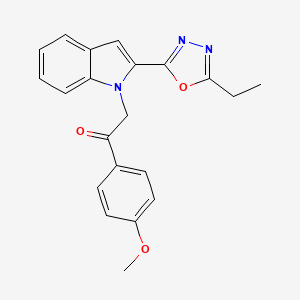

![molecular formula C20H19N7O3S B3016681 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 2034487-17-5](/img/structure/B3016681.png)

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide" is a complex molecule that appears to be related to thiazole and imidazo-thiazole derivatives. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related literature that such compounds are of interest due to their potential biological activities, including anti-inflammatory and antioxidant properties .

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves the formation of a thiazole ring, which can be achieved through cyclization reactions. For example, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)acetamides and their derivatives involves the creation of a thiazole ring and subsequent functionalization . The synthesis of the specific compound would likely follow a similar pathway, with additional steps to incorporate the imidazo[2,1-b]thiazol and purine components.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can interact with other rings and functional groups through various angles and dihedral interactions. For instance, in the molecule "2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide," the acetamide group forms distinct dihedral angles with the phenyl and thiazole rings, which could influence the molecule's overall conformation and biological activity . The specific compound would also have a complex three-dimensional structure due to the presence of multiple rings and heteroatoms.

Chemical Reactions Analysis

Thiazole derivatives can participate in a range of chemical reactions, often acting as ligands or intermediates in the synthesis of more complex molecules. They can form hydrogen bonds, as seen with N—H⋯N interactions, and engage in π–π interactions, which contribute to the stability of the crystal packing in solid-state structures . The compound would likely exhibit similar reactivity, with additional considerations for the reactivity of the purine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. For example, the presence of different substituents can influence their solubility, melting point, and stability. The crystal packing of such molecules can be stabilized by hydrogen bonding and π interactions . The antioxidant and anti-inflammatory activities of some thiazole derivatives suggest that they may interact favorably with biological targets, which could be related to their ability to scavenge free radicals or inhibit inflammatory processes . The specific compound's properties would need to be determined experimentally, but it is likely to share some characteristics with the compounds described in the papers.

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Compound Characteristics

Researchers have been exploring the synthesis of various heterocyclic compounds, including derivatives related to N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide, to understand their biological activities. For instance, the synthesis of 2-mercaptobenzimidazole derivatives and their evaluation for antimicrobial and cytotoxic properties have been a focus area. These compounds have shown significant activity against a range of microorganisms and have been characterized using techniques such as IR, 1H-NMR, and MS to confirm their structures (Devi, Shahnaz, & Prasad, 2022).

Antimicrobial Properties

Various synthesized heterocyclic compounds incorporating elements like antipyrine moiety have been evaluated for their antimicrobial activity. These compounds, characterized by techniques like IR, 1H NMR, and mass spectral studies, were tested against different microbial agents, highlighting their potential as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Cytotoxic and Antitumor Activities

The synthesis of benzothiazole derivatives bearing different heterocyclic rings and their evaluation for antitumor activity have been undertaken. These studies involve the preparation of compounds using 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group and their screening against human tumor cell lines, revealing some compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Molecular Modeling and Spectral Analysis

Detailed molecular modeling and spectral analysis, including DFT calculations, have been applied to understand the structural and spectral features of synthesized compounds, such as imidazothiadiazole analogs. These studies help in correlating the chemical structure with biological activities, offering insights into designing more effective compounds (Abu-Melha, 2021).

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O3S/c1-24-17-16(18(29)25(2)20(24)30)27(11-21-17)10-15(28)22-13-6-4-3-5-12(13)14-9-26-7-8-31-19(26)23-14/h3-6,9,11H,7-8,10H2,1-2H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYDUQPPVKMBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)

![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B3016615.png)